molecular formula C14H13N3OS2 B5725329 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide

Cat. No. B5725329
M. Wt: 303.4 g/mol
InChI Key: TWOFHWRGBVXPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide, also known as DTTQA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. Additionally, this compound has been found to decrease the levels of various cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide has several advantages for lab experiments. It is a relatively stable compound and can be stored for extended periods without degradation. This compound is also soluble in various solvents, which makes it easy to use in various assays. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of this compound can be challenging, and the yield can vary depending on the method used.

Future Directions

For the use of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide in scientific research include the development of this compound derivatives, the use of this compound in combination with other anti-cancer agents, and the use of this compound in animal models of cancer.

Synthesis Methods

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide has been performed using various methods. One common method involves the condensation of 2-aminothiazole and 2-chloro-N-(4-quinolinyl) acetamide in the presence of a base. Another method involves the coupling of 2-aminothiazole and 4-chloro-2-quinolinecarboxaldehyde in the presence of a base. The yield of this compound using these methods ranges from 40-60%.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-4-quinolinylacetamide has shown potential applications in scientific research, especially in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-quinolin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-13(9-20-14-16-7-8-19-14)17-12-5-6-15-11-4-2-1-3-10(11)12/h1-6H,7-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOFHWRGBVXPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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